Methyl 4-chloro-1H-indole-3-carboxylate
Overview
Description
“Methyl 4-chloro-1H-indole-3-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives can be prepared using various methods. For instance, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction . Another method utilized methyl 1H-indole-3-carboxylate as a starting material and introduced various ligands into the indole molecule to synthesize novel indole 3-substituted-[1,2,4]triazole derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives, including Methyl 4-chloro-1H-indole-3-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biologically Active Compounds
Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
Antiviral Activity
Indole derivatives possess antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown potential as anticancer agents . They can be used in the preparation of cytotoxic agents against multidrug-resistant cancer cells .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This makes them useful in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . Certain derivatives have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Reactant for Preparation of Other Compounds
“Methyl 4-chloro-1H-indole-3-carboxylate” can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Mechanism of Action
Target of Action
Methyl 4-chloro-1H-indole-3-carboxylate, also known as 4-Chloro-1H-indole-3-carboxylic acid methyl ester, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to these biological effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-chloro-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOPGKVFHCXUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542295 | |
Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1H-indole-3-carboxylate | |
CAS RN |
101909-42-6 | |
Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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